methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-10(17)6-12-11(18)8-2-4-9(5-3-8)16-7-13-14-15-16/h2-5,7H,6H2,1H3,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDOMTYAVVVRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regioisomeric Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of "methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate." It provides detailed insights into the molecular framework, including the connectivity of atoms and their spatial relationships, which are crucial for confirming the compound's identity and purity.
One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, is fundamental for the initial structural assignment of the molecule.
The ¹H NMR spectrum provides information about the chemical environment and neighboring protons for each unique proton in the structure. For "this compound," distinct signals are expected for the tetrazole proton, the protons on the substituted benzene (B151609) ring, the amide proton, the methylene (B1212753) (CH₂) protons of the glycinate (B8599266) moiety, and the methyl (CH₃) protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the 1,4-substitution pattern of the benzoyl ring.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key resonances would include those for the carbonyl carbons of the amide and ester, the carbons of the aromatic ring, the tetrazole carbon, the methylene carbon, and the methyl carbon.
Table 3: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Tetrazole CH | ~9.5 | ~142 |
| Aromatic CH (ortho to C=O) | ~8.1 (d, J ≈ 8.5 Hz) | ~129 |
| Aromatic CH (ortho to Tetrazole) | ~7.9 (d, J ≈ 8.5 Hz) | ~121 |
| Amide NH | ~8.9 (t, J ≈ 6.0 Hz) | - |
| Glycinate CH₂ | ~4.3 (d, J ≈ 6.0 Hz) | ~42 |
| Methyl CH₃ | ~3.8 (s) | ~52 |
| Amide C=O | - | ~167 |
| Ester C=O | - | ~170 |
| Aromatic C (ipso to C=O) | - | ~136 |
| Aromatic C (ipso to Tetrazole) | - | ~139 |
Note: Predicted values based on analogous structures. s = singlet, d = doublet, t = triplet, J = coupling constant in Hertz.
Two-dimensional NMR experiments are essential for establishing detailed connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, such as the coupling between the amide NH and the adjacent methylene CH₂ protons, and the coupling between ortho-protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton with its attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (2-3 bond) ¹H-¹³C correlations. Key correlations would include the aromatic protons to the amide carbonyl carbon, and the methylene and methyl protons to the ester carbonyl carbon. This is crucial for connecting the benzoyl and glycinate fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can provide insights into the preferred conformation of the molecule, for example, the spatial proximity between the aromatic protons and the glycinate side chain.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Validation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of "this compound." By providing a highly accurate mass measurement of the molecular ion, the molecular formula can be unequivocally validated.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. The fragmentation pathways provide valuable structural information. For tetrazole-containing compounds, a common fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂). In the case of "this compound," other expected fragmentations would include cleavage of the amide bond and loss of the methyl glycinate moiety.
Table 4: Predicted HRMS and Major MS/MS Fragments for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₁H₁₂N₅O₃⁺ | 262.0935 | Protonated Molecular Ion |
| [M-N₂]+H]⁺ | C₁₁H₁₂N₃O₃⁺ | 234.0873 | Loss of Dinitrogen |
| [C₈H₅N₄O]⁺ | C₈H₅N₄O⁺ | 173.0458 | Fragment from amide cleavage |
| [C₉H₈N₅]⁺ | C₉H₈N₅⁺ | 186.0774 | Fragment from ester cleavage |
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and details of intermolecular interactions in the solid state.
Growing single crystals of sufficient size and quality for X-ray diffraction can be a significant challenge for organic molecules. Common techniques that could be employed for "this compound" include:
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
Solvent Layering: A layer of a less dense anti-solvent is carefully added on top of a solution of the compound, allowing for slow mixing at the interface and inducing crystallization.
The choice of solvent is critical and often determined empirically through screening a variety of solvents with different polarities.
Once a suitable crystal is obtained, X-ray diffraction data are collected. The resulting diffraction pattern is then processed to determine the crystal structure.
Data Acquisition: The crystal is mounted on a diffractometer and rotated in an X-ray beam. The positions and intensities of the diffracted X-rays are recorded.
Structure Refinement: The initial electron density map is used to build a molecular model. This model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
Disorder Modeling: It is not uncommon for flexible parts of a molecule, such as the methyl glycinate side chain, to exhibit conformational disorder in the crystal lattice. In such cases, the disordered fragments are modeled over multiple positions with partial occupancies to accurately represent the electron density.
The final refined crystal structure provides a detailed three-dimensional representation of the molecule, offering valuable insights into its conformation and how it packs in the solid state through intermolecular interactions like hydrogen bonding and π-stacking.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Analysis
A comprehensive search for Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for this compound did not provide specific spectra, peak assignments, or detailed analyses of its vibrational modes.
Vibrational spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions. For the title compound, one would expect to observe characteristic vibrational bands corresponding to its structural components:
Tetrazole Ring: The tetrazole ring would exhibit characteristic stretching and bending vibrations. In related tetrazole compounds, N-N and C-N stretching vibrations are typically observed in the fingerprint region of the IR spectrum.
Benzoyl Group: The benzoyl moiety would be identifiable by the strong absorption band of the C=O (carbonyl) stretching vibration, typically in the range of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Glycinate Moiety: The glycinate portion of the molecule would show characteristic absorptions for the C=O of the ester group, C-O stretching, and vibrations associated with the N-H and CH₂ groups.
Without experimental data, a detailed analysis of intermolecular interactions, such as hydrogen bonding involving the tetrazole nitrogen atoms or the N-H group of the glycinate moiety, cannot be performed.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (If applicable)
The applicability of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is contingent on the molecule being chiral. This compound itself is not chiral.
A search for studies on chiral derivatives of this compound, which would warrant ECD analysis to determine their absolute configuration, did not yield any results. Therefore, no information on the chiroptical properties of any related chiral compounds can be provided.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and the preferred three-dimensional arrangement of atoms.
Density Functional Theory (DFT) for Ground State Properties (HOMO-LUMO analysis, molecular electrostatic potential)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. rsc.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties. rsc.orgresearchgate.net
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. acs.org For molecules containing tetrazole and benzoyl moieties, DFT calculations typically reveal the distribution of these orbitals, highlighting the regions most susceptible to nucleophilic and electrophilic attack.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons. rsc.org Red-colored regions on an MEP map indicate negative electrostatic potential, corresponding to areas with a high electron density that are prone to electrophilic attack. Conversely, blue-colored regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the tetrazole ring and the carbonyl oxygen, with positive potential near the amide and methylene (B1212753) protons.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and the energy barriers between them.
By systematically rotating the single bonds within the molecule (e.g., the bonds connecting the phenyl ring to the tetrazole and benzoyl groups, and the bonds within the glycinate (B8599266) side chain), a potential energy surface (PES) can be mapped. colostate.eduresearchgate.net This surface reveals the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes. colostate.edu Such studies can be performed using various computational methods, with DFT often providing a good compromise between accuracy and feasibility for a molecule of this size. researchgate.net The analysis would likely reveal several low-energy conformers stabilized by intramolecular interactions, such as hydrogen bonds.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability in Solution
While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment, such as water. nih.gov MD simulations solve Newton's equations of motion for the atoms of the solute and the surrounding solvent molecules over time, offering insights into the conformational flexibility, stability, and intermolecular interactions.
For this compound, an MD simulation would reveal how the molecule moves and changes its shape in solution, the stability of its different conformers, and how it interacts with water molecules through hydrogen bonding. This information is crucial for understanding its solubility and how it might interact with a biological target in an aqueous environment.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. swinburne.edu.au The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for this purpose. swinburne.edu.au By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted values, when compared with experimental data, can help to confirm the proposed structure of the molecule and assign the signals in the NMR spectrum. beilstein-journals.org
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Tetrazole-H | 9.1 |
| Aromatic-H (ortho to tetrazole) | 8.1 |
| Aromatic-H (ortho to carbonyl) | 7.9 |
| Amide-NH | 8.5 |
| Methylene-CH₂ | 4.2 |
| Methyl-CH₃ | 3.8 |
Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, typically performed at the DFT level, can predict the positions of the absorption bands in the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as the stretching and bending of bonds. rsc.org
Reactivity Studies: Frontier Molecular Orbital Theory and Reaction Pathway Energetics
Theoretical chemistry provides powerful tools to investigate the reactivity of a molecule.
Frontier Molecular Orbital (FMO) Theory: As mentioned earlier, FMO theory uses the properties of the HOMO and LUMO to predict how a molecule will react. acs.org By analyzing the energies and spatial distributions of these orbitals for this compound, one can predict the most likely sites for electrophilic and nucleophilic attack. This information is valuable for understanding its chemical behavior and potential metabolic transformations.
Reaction Pathway Energetics: Computational methods can be used to map out the potential energy surface for a chemical reaction, identifying the transition state and calculating the activation energy. This allows for a quantitative prediction of the reaction rate and a detailed understanding of the reaction mechanism. For instance, the hydrolysis of the ester group in this compound could be studied computationally to determine the energy barrier for this process under different conditions.
Quantitative Structure-Activity Relationships (QSAR) and Chemoinformatics for Molecular Design
A comprehensive search of scientific literature and chemical databases did not yield specific Quantitative Structure-Activity Relationship (QSAR) or chemoinformatics studies focused exclusively on the structural parameters of this compound for the purpose of molecular design.
While QSAR and chemoinformatics are powerful tools in computational chemistry for correlating a compound's structural features with its activity, publicly available research has not detailed such an analysis for this particular molecule. Studies in this field are often conducted on series of analogous compounds to derive predictive models. For instance, research into broader classes of tetrazole-containing compounds or N-benzoyl derivatives often explores a range of physicochemical, electronic, and steric descriptors. These can include parameters such as:
Lipophilicity: Calculated LogP (CLogP)
Electronic Properties: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and dipole moment.
Steric/Topological Descriptors: Molecular weight, molar refractivity, and various topological indices.
Such studies aim to build mathematical models that can predict the properties of new, unsynthesized molecules based on their calculated structural descriptors. However, without a specific study on a series including this compound, data tables and detailed findings regarding its specific structural parameters in a QSAR context are not available.
Therefore, the generation of detailed research findings and interactive data tables for the structural parameters of this compound, as they relate to QSAR and chemoinformatics for molecular design, cannot be fulfilled at this time due to the absence of dedicated studies in the accessible scientific literature.
Reactivity, Stability, and Reaction Mechanisms
Hydrolysis and Ester Cleavage Mechanisms of the Glycinate (B8599266) Moiety
The glycinate moiety in methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid, N-[4-(1H-tetrazol-1-yl)benzoyl]glycine.
Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a good leaving group. A final proton transfer from the newly formed carboxylic acid to the methoxide ion gives the carboxylate salt and methanol. This process is generally irreversible. The rate of hydrolysis can be influenced by the presence of metal ions, which can coordinate to the glycinate moiety and promote the reaction. chemrxiv.org
Table 1: General Conditions for Hydrolysis of Methyl Glycinate Derivatives
| Condition | Reagents | Products | Mechanism |
|---|---|---|---|
| Acid-Catalyzed | H₃O⁺, H₂O | N-[4-(1H-tetrazol-1-yl)benzoyl]glycine, Methanol | A-AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) |
Amide Bond Reactivity and Functional Group Interconversions
The amide bond in this compound is generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, it can be cleaved under harsh acidic or basic conditions.
Acid-catalyzed hydrolysis of the amide bond involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Cleavage of the C-N bond results in 4-(1H-tetrazol-1-yl)benzoic acid and methyl glycinate.
Under strong basic conditions, the amide can be hydrolyzed via nucleophilic attack of a hydroxide ion. This is typically a slower process than ester hydrolysis. The stability of the amide bond is a key feature in peptide chemistry, and its cleavage often requires enzymatic catalysis or aggressive chemical reagents. chemspider.com
Functional group interconversions involving the amide are less common but can be achieved. For instance, reduction of the amide to an amine is possible using powerful reducing agents like lithium aluminum hydride, though this would likely also reduce the ester group.
Tetrazole Ring Stability and Transformations under Various Conditions
The 1H-tetrazole ring is an aromatic heterocycle and is generally stable to a wide range of chemical conditions, including many oxidizing and reducing agents and a broad pH range. ebi.ac.uk This stability is a key reason for its use as a bioisostere for carboxylic acids in medicinal chemistry. nih.gov
However, the tetrazole ring is not completely inert. Under certain conditions, it can undergo transformations:
Thermal Decomposition: Upon heating, tetrazoles can extrude molecular nitrogen (N₂). The specific products of thermal decomposition depend on the substituents and the conditions. For 1-aryl tetrazoles, the decomposition can lead to the formation of various nitrogen-containing heterocycles. nih.gov
Photochemical Reactions: Photolysis of tetrazoles can also lead to the extrusion of N₂, generating highly reactive intermediates such as nitrilimines. These intermediates can then undergo various intramolecular or intermolecular reactions. nih.gov The photochemical behavior of 1-phenyl-4-allyl-tetrazol-5-one, for example, has been shown to result in ring cleavage and rearrangement. lvhn.org
The stability of the tetrazole ring in this compound is expected to be high under typical organic reaction conditions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoyl Moiety
The benzoyl moiety of the molecule has a phenyl ring that can potentially undergo aromatic substitution reactions. The nature of these reactions is strongly influenced by the existing substituents: the 1H-tetrazol-1-yl group and the N-glycinate methyl ester group.
Electrophilic Aromatic Substitution: The 4-(1H-tetrazol-1-yl)benzoyl group is an electron-withdrawing group. This deactivates the phenyl ring towards electrophilic aromatic substitution, making such reactions more difficult to achieve than with benzene (B151609) itself. Any substitution that does occur would be directed to the meta position relative to the acyl group.
Nucleophilic Aromatic Substitution: Generally, nucleophilic aromatic substitution on an unsubstituted benzene ring is very difficult. However, the presence of a strong electron-withdrawing group, such as the tetrazolylbenzoyl group, can facilitate nucleophilic aromatic substitution if a good leaving group (like a halogen) is present on the ring. chempedia.info For the specific molecule , which lacks such a leaving group, this reaction is unlikely.
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular reactions of N-benzoyl glycine (B1666218) derivatives can lead to the formation of heterocyclic compounds. For example, under certain conditions, the nitrogen of the amide could potentially act as a nucleophile. However, in the case of this compound, the most likely intramolecular cyclization would involve the glycinate portion.
While specific studies on this molecule are not available, related N-acylglycine derivatives can undergo cyclization. For instance, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been reported to form thiadiazine 1-oxides. nih.gov Base-mediated cyclizations of related systems are also known. nih.gov The potential for intramolecular cyclization in this compound would likely depend on the reaction conditions and the presence of suitable activating agents.
Photoinduced and Thermally Induced Reactions
As mentioned in section 5.3, the tetrazole ring is susceptible to photochemical and thermal transformations, primarily involving the extrusion of nitrogen gas. nih.govnih.gov The benzoyl glycinate portion of the molecule also has potential for photo- and thermo-reactivity.
Photoinduced Reactions: The photochemistry of esters can involve various pathways, including cleavage of the ester group. scispace.com The presence of the aromatic benzoyl and tetrazole moieties could act as chromophores, absorbing UV light and initiating photochemical processes. Photochemical cyclization of α-amino esters has been reported to yield 3-azetidinones. chemrxiv.org
Table 2: Summary of Potential Reactivity
| Moiety | Reaction Type | Conditions | Potential Products |
|---|---|---|---|
| Glycinate Ester | Hydrolysis | Acid or Base | Carboxylic acid or Carboxylate |
| Amide Bond | Hydrolysis | Strong Acid or Base | Carboxylic acid and Amino ester |
| Tetrazole Ring | Decomposition | Heat or UV light | N₂ extrusion, various heterocycles |
| Benzoyl Ring | Electrophilic Substitution | Strong electrophile, catalyst | Meta-substituted product (deactivated) |
| Whole Molecule | Intramolecular Cyclization | Acid or Base catalysis | Heterocyclic products (e.g., oxazolones) |
Applications in Advanced Organic Synthesis and Materials Science
Methyl N-[4-(1H-Tetrazol-1-yl)benzoyl]glycinate as a Versatile Building Block in Divergent Synthesis
The structural components of this compound offer multiple reactive sites, making it an excellent scaffold for divergent synthesis. This strategy allows for the creation of a diverse library of compounds from a common intermediate. The utility of tetrazole-containing molecules as building blocks in multicomponent reactions (MCRs) and other synthetic strategies is well-established, facilitating the creation of complex, drug-like molecules. beilstein-journals.orgresearchgate.netnih.gov
The primary points of diversification in the molecule include:
The Glycinate (B8599266) Moiety: The methyl ester is susceptible to hydrolysis to form the corresponding carboxylic acid, or amidation to generate a wide array of amides. This functional handle is crucial for peptide synthesis or for linking the molecule to other scaffolds.
The Tetrazole Ring: While relatively stable, the tetrazole ring can participate in certain cycloaddition reactions or be N-alkylated. Its nitrogen atoms are also key to its function as a ligand and in forming non-covalent bonds.
The Benzene (B151609) Ring: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can further modify the molecule's properties.
The use of such building blocks is a powerful strategy that complements traditional late-stage functionalization of nitriles and meets the growing demand for novel tetrazole-based compound libraries. researchgate.net
Development of Novel Organocatalysts and Ligands Incorporating Tetrazole and Glycinate Structures
The inherent structural features of this compound make it and its derivatives promising candidates for the development of novel organocatalysts and ligands. Chiral tetrazoles have been effectively used as organocatalysts in reactions such as amination. nih.gov The tetrazole ring, with its electron-rich nitrogen atoms, can act as a Lewis base or a hydrogen bond acceptor.
Similarly, the glycinate portion, particularly after conversion to other functional groups, can provide additional binding sites. The combination of the tetrazole ring and a modified glycinate unit (e.g., an amino alcohol) could create a pincer-type ligand framework. Bifunctional tetrazole-carboxylate ligands have been successfully used to construct coordination complexes, demonstrating the potential of combining these two functionalities within a single molecular entity. nih.govrsc.org The development of such ligands is crucial for creating metal complexes with specific catalytic or therapeutic properties.
Supramolecular Chemistry: Non-Covalent Interactions and Self-Assembly of Tetrazole-Containing Systems
Non-covalent interactions are fundamental to the field of supramolecular chemistry, governing processes like molecular recognition and self-assembly. The tetrazole moiety is a highly versatile component in this context due to its capacity for multiple, directionally specific interactions. mdpi.org
Key non-covalent interactions involving the tetrazole ring include:
Hydrogen Bonding: The sp2-hybridized nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. hw.ac.ukacs.org
Coordination Bonds: As discussed further in section 6.4, the nitrogen atoms readily coordinate with metal ions.
π-π Stacking: The aromatic nature of the tetrazole ring allows it to participate in π-π stacking interactions with other aromatic systems, including the molecule's own benzoyl group or other molecules. acs.org
These interactions can guide the self-assembly of tetrazole-containing molecules into well-defined supramolecular architectures, such as one-dimensional chains or more complex three-dimensional networks. hw.ac.ukrsc.org The binding of tetrazoles to other functional groups, such as amidines, has been studied, revealing that tetrazoles are highly flexible ligands that can adapt to different binding modes, a crucial property in both supramolecular chemistry and drug design. mdpi.orghw.ac.uk The ability to form these ordered assemblies is essential for the design of materials with tailored properties.
| Interaction Type | Participating Atoms/Groups | Significance in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | Tetrazole nitrogen atoms (acceptor), N-H or O-H groups (donor) | Directs assembly into predictable networks (e.g., chains, sheets). hw.ac.ukacs.org |
| π-π Stacking | Tetrazole ring, Benzene ring | Contributes to the stabilization of layered structures. acs.org |
| Coordination Bonds | Tetrazole nitrogen atoms, Metal ions | Forms robust metal-organic frameworks and coordination polymers. nih.gov |
| Salt Bridges | Deprotonated tetrazolate anion, Cationic groups (e.g., amidinium) | Creates strong, charge-assisted interactions driving assembly. hw.ac.uk |
Coordination Chemistry: Ligand Properties of the Tetrazole and Glycinate Units with Metal Centers
The tetrazole ring is an excellent ligand for a wide range of metal ions due to the presence of four nitrogen atoms that can act as electron-pair donors. nih.govarkat-usa.org For 1-substituted tetrazoles, coordination typically occurs through the N4 atom. The ability of tetrazoles to bridge multiple metal centers leads to the formation of coordination polymers with diverse structures, including one-, two-, or three-dimensional networks. arkat-usa.orgacs.org
Furthermore, the glycinate portion of the molecule can act as a classic bidentate chelating ligand, binding to a metal center through its amino nitrogen and one of the carboxylate oxygens (following ester hydrolysis). libretexts.org The chelate effect, where a multidentate ligand binds more strongly than its monodentate counterparts, would enhance the stability of the resulting metal complex. libretexts.org
Therefore, a hydrolyzed derivative of this compound could act as a multidentate ligand, coordinating to a metal center through both the tetrazole N4 atom and the (N,O)-chelating glycinate group. This dual functionality could be used to create discrete metal complexes or complex coordination polymers with potentially interesting magnetic, catalytic, or photophysical properties. nih.govacs.org
Design and Synthesis of Functional Materials (e.g., high-nitrogen energetic compounds, polymers)
The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring make it a key component in the design of high-nitrogen energetic materials. nih.govmdpi.com These materials are sought after for their high energy density and often produce environmentally benign N2 gas upon decomposition. nih.govresearchgate.net Incorporating the tetrazole moiety into larger molecules is a common strategy to enhance energetic performance while maintaining thermal stability. researchgate.netresearchgate.net While the entire this compound molecule may not be a primary energetic compound itself, its tetrazole core is representative of the explosophoric groups used in this field.
In polymer science, tetrazole-containing monomers are used to create functional polymers with unique properties. acs.orgbohrium.com These polymers have applications as microporous materials for gas capture, components for fuel cell membranes, and specialty hydrogels. bohrium.comlifechemicals.comsemanticscholar.org this compound could be converted into a polymerizable monomer, for example, by introducing a vinyl group on the benzene ring or by modifying the glycinate unit. The resulting polymers would benefit from the properties imparted by the tetrazole side chains, such as thermal stability, high nitrogen content, and coordination capability. researchgate.net
| Material Class | Key Tetrazole Property | Example Application | Reference |
|---|---|---|---|
| High-Nitrogen Energetic Materials | High nitrogen content, High enthalpy of formation | Propellants, Gas generators | nih.govresearchgate.net |
| Coordination Polymers | Ligand/Bridging capability | Gas storage, Catalysis, Magnetism | arkat-usa.orglifechemicals.com |
| Functional Polymers | Thermal stability, Polarity | Microporous materials for CO2 capture | lifechemicals.com |
| Hydrogels | pH-responsive swelling | Smart materials, Drug delivery | semanticscholar.org |
Role in the Evolution of New Synthetic Methodologies
The synthesis and utilization of molecules like this compound are intertwined with the evolution of new synthetic methodologies, particularly multicomponent reactions (MCRs). MCRs, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly valued in drug discovery and materials science for its efficiency and atom economy. nih.govacs.org
Tetrazoles are frequently synthesized via MCRs, often involving an isocyanide, an amine, an oxo component, and an azide (B81097) source (e.g., TMSN3) in the Ugi-tetrazole reaction. nih.gov A molecule with the structure of this compound could conceivably be synthesized using such a reaction, for example, by reacting 4-(1H-tetrazol-1-yl)benzoic acid, methyl isocyanoacetate, an amine, and an aldehyde. Conversely, novel tetrazole building blocks, such as tetrazole aldehydes, are being developed specifically for use in MCRs to streamline the synthesis of diverse tetrazole-containing scaffolds. beilstein-journals.orgresearchgate.net The exploration of such compounds drives the development of more efficient and versatile synthetic tools.
Molecular Interactions with Biological Systems and Computational Ligand Design
Advanced Analytical Method Development for Complex Organic Compounds
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate. The polarity imparted by the glycinate (B8599266) methyl ester and the tetrazole ring, combined with the non-polar benzoyl moiety, makes reversed-phase HPLC an ideal method.
A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a pH modifier like formic acid or acetic acid to ensure the consistent ionization state of the molecule) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound while separating it from potential impurities, which may include starting materials, by-products, or degradation products.
Detection is commonly achieved using a UV detector, as the benzoyl and tetrazole rings contain chromophores that absorb UV light. A photodiode array (PDA) detector would be particularly advantageous, allowing for the simultaneous monitoring of absorbance at multiple wavelengths and providing spectral data that can aid in peak identification and purity assessment. For quantitative analysis, a calibration curve would be constructed by analyzing a series of standards of known concentration. The peak area of the analyte in a sample can then be used to determine its concentration. For instance, in the analysis of related 1-substituted tetrazole derivatives, HPLC-UV has been effectively used to monitor reaction progress and product decomposition, demonstrating its utility in stability studies as well.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC-MS may be challenging without derivatization. Derivatization to increase volatility and thermal stability would likely be required. For instance, silylation of any active hydrogens could be a potential approach.
However, GC-MS is particularly useful for identifying and quantifying volatile impurities or degradation products. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it an excellent tool for trace analysis.
For the structurally related compound, N-benzoylglycine methyl ester (methyl hippurate), mass spectral data is available and provides insight into the expected fragmentation patterns. Upon electron ionization, characteristic fragments would be expected from the cleavage of the ester and amide bonds. Key fragments would likely include the benzoyl cation (m/z 105) and fragments corresponding to the tetrazolyl-phenyl moiety. This information is invaluable for the structural elucidation of the parent compound and any related substances.
Table 2: Expected Mass Fragments for this compound in GC-MS
| m/z | Proposed Fragment |
| 260 | [M]+ (Molecular Ion) |
| 201 | [M - COOCH3]+ |
| 173 | [C6H4(CN4H)CO]+ |
| 145 | [C6H4(CN4H)]+ |
| 105 | [C6H5CO]+ |
| 77 | [C6H5]+ |
Electrophoretic Techniques for Separation and Characterization
Electrophoretic techniques, such as capillary electrophoresis (CE), offer an alternative separation mechanism to HPLC and can be particularly useful for charged or highly polar compounds. Given that the tetrazole ring can exhibit acidic properties, this compound may carry a charge depending on the pH of the buffer.
In CE, separation is based on the differential migration of analytes in an electric field. This technique offers high separation efficiency, short analysis times, and requires only very small sample volumes. Different modes of CE, such as capillary zone electrophoresis (CZE) or micellar electrokinetic chromatography (MEKC), could be explored. MEKC, which uses surfactants to form micelles, is particularly adept at separating neutral compounds and could be a viable option for this molecule. The choice of buffer pH, surfactant type, and concentration would be critical parameters to optimize for achieving the desired separation.
Advanced Spectrophotometric and Fluorometric Assays for Detection and Quantification
Spectrophotometric methods, particularly UV-Visible spectroscopy, are fundamental for the quantification of this compound. The presence of the aromatic benzoyl system and the tetrazole ring results in significant UV absorbance. A UV-Vis spectrum would reveal the wavelength of maximum absorbance (λmax), which can be used for quantitative analysis using the Beer-Lambert law. This technique is simple, rapid, and non-destructive. Spectrophotometric titrations could also be employed to study the compound's interaction with metal ions, as tetrazole moieties are known to form complexes.
While the native fluorescence of this compound is not expected to be strong, fluorometric assays could potentially be developed. This might involve derivatization with a fluorescent tag or the use of a fluorescent probe that interacts specifically with the analyte. Fluorometric methods generally offer higher sensitivity and selectivity compared to spectrophotometric methods.
Electrochemical Methods for Redox Behavior and Detection
Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable information about the redox behavior of this compound. The tetrazole ring and the benzoyl group can both be electrochemically active. CV can be used to determine the oxidation and reduction potentials of the compound, which can offer insights into its electronic structure and potential reactivity.
Studies on structurally similar compounds, such as 1-phenyl-1H-tetrazole-5-thiol, have utilized electrochemical impedance spectroscopy and potentiodynamic polarization to investigate their behavior. These studies indicate that the tetrazole ring system is electrochemically active. The data from such analyses can be used to develop sensitive and selective electrochemical sensors for the detection and quantification of the target compound. For instance, an electrode could be modified to specifically interact with the analyte, leading to a measurable change in current or potential.
Method Validation: Robustness, Sensitivity, and Selectivity in Diverse Matrices (excluding clinical matrices)
Once an analytical method is developed, it must be thoroughly validated to ensure it is suitable for its intended purpose. Method validation is a critical process that demonstrates the reliability, reproducibility, and accuracy of the analytical data. For non-clinical applications, such as in chemical manufacturing or environmental analysis, validation would be performed in relevant matrices (e.g., process streams, synthetic reaction mixtures, or environmental samples like soil or water extracts).
The key parameters for method validation include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank matrices and spiked samples.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of at least five concentrations.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Future Directions and Emerging Research Avenues in Tetrazole Glycinate Chemistry
Exploration of Sustainable and Economically Viable Synthetic Routes
The future synthesis of tetrazole-glycinate derivatives is intrinsically linked to the principles of green chemistry, aiming for methods that are not only efficient but also environmentally benign and cost-effective. benthamdirect.combohrium.com Traditional synthetic routes for tetrazoles often involve azides and nitriles, which can present safety and toxicity concerns. nih.gov Modern approaches seek to mitigate these issues through innovative catalytic systems and reaction conditions. benthamdirect.comjchr.orgeurekaselect.com
Key strategies for sustainable synthesis include:
Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, offer a streamlined approach to building molecular complexity in a single step, enhancing atom economy and reducing waste. bohrium.comeurekaselect.com Developing MCRs that directly incorporate the benzoyl glycinate (B8599266) backbone with a tetrazole precursor would represent a significant advancement. beilstein-journals.orgresearchgate.netrug.nl
Water-Mediated Synthesis: Utilizing water as a solvent aligns with green chemistry principles by avoiding volatile organic compounds. benthamdirect.com Research into water-mediated or solvent-free methodologies for the cycloaddition step in tetrazole formation is a critical area of focus. benthamdirect.com
Nanocatalysis: Nanomaterial-based catalysts, including magnetic nanoparticles, offer high efficiency, selectivity, and the significant advantage of easy recovery and reusability. nih.govrsc.org Exploring nanocatalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide (B81097) can lead to more sustainable production pathways. nih.gov
Below is a comparative table of emerging sustainable synthetic methods applicable to tetrazole synthesis.
| Synthetic Strategy | Key Advantages | Potential Challenges for Methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate |
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, molecular diversity. bohrium.comeurekaselect.com | Identifying suitable starting materials that incorporate the pre-formed benzoyl glycinate structure. |
| Water-Mediated Synthesis | Environmentally friendly, safe, low cost. benthamdirect.com | Solubility of non-polar reactants; potential for side reactions. |
| Nanocatalysis | High catalytic activity, recyclability, selectivity. nih.gov | Catalyst leaching, cost of noble metal catalysts, scalability. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. beilstein-journals.org | Initial setup costs, potential for clogging with solid byproducts. |
Application of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction
The vast chemical space accessible for tetrazole-glycinate derivatives necessitates advanced computational tools for efficient exploration. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design of new molecules by predicting their properties and guiding synthetic efforts. epfl.chuzh.ch
Future applications in this area include:
Generative Models: AI-driven generative models can design novel tetrazole-glycinate structures in silico with desired physicochemical and biological properties. epfl.chcam.ac.uk These models can be trained on existing chemical databases to learn the underlying rules of molecular structure and function.
Property Prediction: ML algorithms can be trained to accurately predict a wide range of properties, including solubility, toxicity, metabolic stability, and binding affinity to biological targets, thereby accelerating the drug discovery pipeline. labmanager.comspecialchem.comnewswise.comscitechdaily.comresearch.google This allows for the prioritization of synthetic targets with the highest probability of success.
Reaction Optimization: AI can also be employed to predict the optimal conditions for chemical reactions, including catalyst choice, solvent, and temperature, which can accelerate the development of the sustainable synthetic routes discussed previously.
Discovery of Unforeseen Reactivity and Catalytic Phenomena
The unique electronic structure of the tetrazole ring, characterized by its high nitrogen content and aromaticity, suggests a rich and potentially underexplored reactivity profile. nih.govwikipedia.org Future research will likely uncover novel transformations and catalytic applications for the tetrazole-glycinate scaffold.
Areas for exploration consist of:
Catalyst and Ligand Development: The multiple nitrogen atoms in the tetrazole ring make it an excellent coordinating ligand for metal centers. lifechemicals.comresearchgate.netacs.orgnih.gov Investigating the catalytic activity of metal complexes featuring this compound or its derivatives could lead to new catalysts for a variety of organic transformations.
Unusual Rearrangements and Decompositions: Studies have shown that tetrazoles can undergo decomposition or rearrangement under specific conditions, such as high temperatures or in the presence of certain metals. nih.govbeilstein-journals.org A deeper understanding of these pathways could be harnessed for synthetic purposes or to understand the stability limits of these compounds. For instance, the well-known azido-tetrazole isomerism is a phenomenon that influences reactivity. bohrium.comresearchgate.net
Photochemistry: The photochemical transformations of tetrazole derivatives are another avenue for discovering novel reactivity, potentially leading to new synthetic methodologies. nih.gov
Integration into Advanced Functional Materials and Nanotechnology
The structural and electronic properties of tetrazole-containing compounds make them attractive building blocks for advanced materials. nih.govnih.govlifechemicals.com The incorporation of the this compound motif could impart unique functionalities to polymers, metal-organic frameworks (MOFs), and nanomaterials.
Promising research directions include:
Metal-Organic Frameworks (MOFs): The tetrazole moiety can act as a linker in the construction of MOFs. lifechemicals.com These materials have applications in gas storage, separation, and catalysis. The additional functional groups in the glycinate portion could be used to tune the pore environment and properties of the resulting MOFs.
Energetic Materials: Due to their high nitrogen content and enthalpy of formation, some tetrazole derivatives are investigated as components of energetic materials and gas generators for applications like automobile airbags, producing non-toxic gases upon decomposition. wikipedia.orgacs.orgnih.govsci-hub.st
Polymer Science: Incorporating tetrazole-glycinate units into polymer backbones could lead to materials with enhanced thermal stability, specific gas-capture capabilities, or unique coordination properties. lifechemicals.com
Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science
The true potential of this compound lies at the intersection of multiple scientific disciplines. Its structure, combining a known bioisostere with an amino acid fragment, makes it an ideal candidate for applications in chemical biology and biomedicine, while its coordination chemistry is relevant to materials science. nih.govrug.nl
Future interdisciplinary avenues involve:
Molecular Tools in Chemical Biology: Tetrazoles are often used in drug design as bioisosteres of carboxylic acids, improving metabolic stability and cell permeability. beilstein-journals.orglifechemicals.comnih.gov The tetrazole-glycinate scaffold could be used to develop potent and selective agonists or antagonists for biological targets, such as NMDA receptors, where tetrazolyl-glycine derivatives have shown high potency. nih.gov These compounds can serve as molecular probes to study biological processes. nih.gov
Development of Novel Therapeutics: The scaffold is a promising starting point for medicinal chemistry programs targeting a wide range of diseases, including hypertension, cancer, and infectious diseases, where tetrazole-containing drugs have already found success. lifechemicals.comresearchgate.netnih.govnih.govkashanu.ac.ir
Biomaterials: The integration of this compound into biocompatible polymers or hydrogels could create materials with tailored properties for tissue engineering or controlled drug release, leveraging the biological recognition of the glycine (B1666218) unit and the stability of the tetrazole ring.
By pursuing these future directions, the scientific community can unlock the full potential of tetrazole-glycinate chemistry, leading to innovations in synthesis, medicine, and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate, and how can reaction parameters (e.g., solvent, catalyst, temperature) be systematically optimized?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., palladium-based vs. organocatalysts), and temperature gradients. Process control simulations (e.g., Aspen Plus) can model reaction kinetics and optimize yield . Purification via membrane separation technologies (e.g., nanofiltration) or recrystallization in mixed solvents (e.g., ethanol/water) can enhance purity .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, particularly the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm). Mass spectrometry (HRMS-ESI) validates molecular weight (C₁₁H₁₁N₅O₃, calc. 261.09 g/mol) .
Q. How does the compound’s stability under varying pH, temperature, and light conditions impact experimental reproducibility?
- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., 0.1 M HCl/NaOH for hydrolytic stability, 40°C/75% RH for thermal stability). Monitor degradation products via LC-MS and compare against known analogs (e.g., methyl benzoate derivatives) to identify vulnerable functional groups (e.g., ester hydrolysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound across studies?
- Methodological Answer : Perform meta-analyses of existing data to identify confounding variables (e.g., cell line variability, assay protocols). Replicate studies under controlled conditions (e.g., standardized ATPase inhibition assays) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to isolate causative factors .
Q. What factorial design approaches are suitable for investigating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Employ a 2³ full factorial design to evaluate three factors: substituent position (para vs. meta), electron-withdrawing groups (e.g., nitro vs. cyano), and steric bulk. Response variables (e.g., binding affinity) are analyzed via regression models to identify synergistic effects .
Q. What theoretical frameworks explain the compound’s molecular interactions in enzyme inhibition (e.g., angiotensin-converting enzyme)?
- Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps of the tetrazole ring and benzoyl group, identifying key hydrogen-bonding and π-π stacking interactions. Molecular docking (e.g., AutoDock Vina) can simulate binding poses against crystallographic enzyme structures (e.g., PDB 1O8A) .
Q. How can degradation pathways be elucidated to improve formulation strategies for in vivo studies?
- Methodological Answer : Use hyphenated techniques like LC-QTOF-MS/MS to profile degradation products. Compare fragmentation patterns with synthetic standards (e.g., 4-(1H-tetrazol-1-yl)benzoic acid) and apply kinetic modeling (e.g., first-order decay) to predict shelf-life under physiological conditions .
Data Contradiction Analysis
Q. Why do computational predictions of solubility (e.g., LogP) conflict with experimental measurements?
- Methodological Answer : Reassess computational models (e.g., COSMO-RS) by incorporating solvent-accessible surface area (SASA) calculations for the tetrazole moiety, which may exhibit atypical polarity. Validate experimentally via shake-flask method in biphasic systems (e.g., octanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
